7-(diethylamino)-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
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Description
The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class. The “7-(diethylamino)” and “3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}” parts suggest substitutions at the 7 and 3 positions of the coumarin structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the coumarin core, followed by various substitution reactions to introduce the different functional groups .Molecular Structure Analysis
The molecular structure would be based on the coumarin core, with the various substituents likely having significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the different functional groups present. For example, the amino groups might be involved in acid-base reactions, while the thiadiazole ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-(diethylamino)-3-[5-(4-propoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-4-13-30-19-11-8-17(9-12-19)25-24-27-26-22(32-24)20-14-16-7-10-18(28(5-2)6-3)15-21(16)31-23(20)29/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOUUMDMVLGYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)N(CC)CC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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